Tributyltin cyclohexanecarboxylate
Description
Tributyltin cyclohexanecarboxylate (CAS 2669-35-4) is an organotin compound comprising a tributyltin (TBT) group bonded to a cyclohexanecarboxylate moiety. This structural configuration confers unique physicochemical properties, including moderate lipophilicity and stability, which have enabled its historical use in industrial applications such as biocides and antifouling agents. For instance, in vitro cytotoxicity assays demonstrate activity against HepG2 (liver cancer) and THP-1 (leukemia) cell lines, with molecular target predictions implicating interactions with kinases, proteases, and nuclear receptors via the SwissTargetPrediction tool . However, its environmental persistence and bioaccumulative nature have led to regulatory scrutiny under frameworks like the OSPAR Convention .
Properties
CAS No. |
2669-35-4 |
|---|---|
Molecular Formula |
C19H38O2Sn |
Molecular Weight |
417.2 g/mol |
IUPAC Name |
tributylstannyl cyclohexanecarboxylate |
InChI |
InChI=1S/C7H12O2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h6H,1-5H2,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
WLTLHQPSODSFJU-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Halogenated solvents (e.g., dichloromethane) enhance reactivity in Sn-O bond-forming reactions but pose environmental and toxicity concerns. Nonpolar alternatives like toluene balance safety and efficiency, particularly in reflux conditions. Acetonitrile’s high polarity improves ionic intermediate solubility in nucleophilic substitutions but may coordinate tin, requiring excess reagents.
Catalytic Additives
Phase-transfer catalysts (e.g., TBAB) accelerate interfacial reactions in biphasic systems, while DMAP suppresses side reactions in carbodiimide couplings. Borate or phosphate buffers (pH 7–9) stabilize tin intermediates in aqueous-organic mixtures, though their use remains rare in industrial settings.
Purification Challenges
Tributyltin compounds exhibit high boiling points (e.g., 310.3°C for Bu₃SnO₂CC₆H₁₁), necessitating vacuum distillation or silica gel chromatography with nonpolar eluents. Residual tin oxides are removed via aqueous washes (1 M HCl), but rigorous drying (MgSO₄ or Na₂SO₄) is essential to prevent hydrolysis .
Chemical Reactions Analysis
Types of Reactions
Tributyltin cyclohexanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tributyltin oxide and cyclohexanecarboxylic acid.
Reduction: Reduction reactions can convert this compound to tributyltin hydride and cyclohexanecarboxylic acid.
Substitution: The compound can undergo substitution reactions where the cyclohexanecarboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include tributyltin oxide, tributyltin hydride, and various substituted tributyltin derivatives .
Scientific Research Applications
Chemical Properties and Structure
Tributyltin cyclohexanecarboxylate features a tin atom bonded to three butyl groups and a cyclohexanecarboxylate moiety. This structure imparts unique chemical reactivity and biological interactions, distinguishing it from other organotin compounds. The compound can be represented by the formula:
Applications in Biocides
1. Antifouling Agents
This compound is primarily recognized for its potential as an antifouling agent in marine coatings. Organotin compounds, including tributyltin derivatives, are effective in preventing the growth of marine organisms on ships and underwater structures. This application is crucial for maintaining the integrity and efficiency of maritime vessels.
2. Endocrine Disruption Studies
Research has indicated that this compound acts as an endocrine disruptor, interacting with nuclear receptors such as retinoic acid receptors and peroxisome proliferator-activated receptors. These interactions can influence gene expression and metabolic pathways, raising concerns about environmental and health impacts .
Comparative Analysis of Organotin Compounds
To better understand the unique features of this compound, a comparison with other organotin compounds is provided below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Tributyltin oxide | Widely used as an antifouling agent | |
| Tributyltin chloride | Used in organic synthesis; more reactive than esters | |
| Triphenyltin hydroxide | More lipophilic; used in pharmaceuticals | |
| Tributylstannane | Acts as a reducing agent; less toxic than other tin compounds |
The specific carboxylate functionality combined with the tributyltin structure enables distinct chemical reactivity and biological interactions not observed in other similar compounds.
Case Studies
Case Study 1: Environmental Impact Assessment
A study conducted on marine ecosystems evaluated the impact of tributyltin compounds, including this compound, on aquatic life. The findings highlighted significant disruptions to reproductive systems in marine organisms, emphasizing the need for regulatory measures regarding its use .
Case Study 2: Synthesis Optimization
Another research project focused on optimizing the synthesis of this compound for industrial applications. The study explored various reaction conditions to improve yield and purity, demonstrating the compound's viability for large-scale production in biocide formulations .
Mechanism of Action
Tributyltin cyclohexanecarboxylate exerts its effects through interactions with molecular targets such as nuclear receptors. The primary mechanism involves binding to the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), leading to alterations in reproductive, developmental, and metabolic pathways. These interactions result in endocrine disruption and other biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tributyltin cyclohexanecarboxylate belongs to a broader class of tributyltin carboxylates. Key structural analogs include:
Tributyltin Acetate (CAS 56-36-0)
- Structure : TBT group linked to acetate.
- Applications : Widely used as a wood preservative and catalyst.
- Activity : Exhibits lower cytotoxicity compared to cyclohexanecarboxylate derivatives, likely due to reduced steric hindrance and electronic effects .
Tributyltin Abietate (CAS 26239-64-5)
- Structure: TBT group bound to abietic acid (a diterpenoid).
- Applications : Primarily employed in marine antifouling paints.
- Environmental Impact : Higher bioaccumulation in aquatic ecosystems compared to cyclohexanecarboxylate, attributed to its larger hydrophobic backbone .
Tributyltin Methacrylate (CAS 26354-18-7)
- Structure : TBT group conjugated to methacrylate, often polymerized with methyl methacrylate.
- Applications : Used in self-polishing coatings.
- Activity : Demonstrates reduced acute toxicity but greater environmental persistence due to polymeric matrix stabilization .
Data Tables
Table 1: Comparative Analysis of Tributyltin Carboxylates
Research Findings
- Mechanistic Insights : this compound’s cytotoxicity is linked to mitochondrial dysfunction and ROS generation in cancer cells. Its cyclohexane ring enhances membrane permeability compared to linear carboxylates like acetate .
Environmental and Regulatory Considerations
All tributyltin carboxylates are classified under OSPAR’s Priority Action List due to their toxicity to aquatic life. Regulatory bans in the EU and North America restrict its use outside controlled biomedical research .
Q & A
Q. Notes for Reproducibility :
- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental section formatting, including detailed synthesis steps and raw data deposition in supplementary materials .
- For environmental studies, report sampling coordinates, detection limits, and statistical confidence intervals to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
